5-Fluoro-2-(3-fluorophenyl)isonicotinic acid

描述

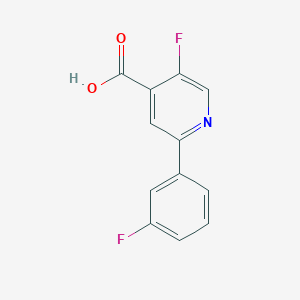

5-Fluoro-2-(3-fluorophenyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, featuring a fluorine atom at the 5-position of the pyridine ring and a 3-fluorophenyl group at the 2-position. Its molecular formula is C₁₂H₇F₂NO₂, with a molecular weight of 251.19 g/mol. Fluorine substitutions are known to enhance metabolic stability and influence binding interactions in biological systems .

属性

IUPAC Name |

5-fluoro-2-(3-fluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-8-3-1-2-7(4-8)11-5-9(12(16)17)10(14)6-15-11/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKRTLNINKLCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(C(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Initial Halogenation of Isonicotinic Acid

The synthesis begins with halogenation of the pyridine ring to introduce reactive sites for subsequent functionalization. For example, 2-chloroisonicotinic acid serves as a key intermediate. Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux conditions, yielding a halogenated backbone amenable to further substitutions.

Reaction Conditions:

-

Reagent: POCl₃ (3.5 equiv)

-

Solvent: Toluene

-

Temperature: 110°C

-

Time: 6–8 hours

-

Yield: 85–90%

Fluorination at the 5-Position

The 5-position fluorine is introduced via nucleophilic aromatic substitution (NAS). Potassium fluoride (KF) in dimethylformamide (DMF) facilitates displacement of a nitro or chloro group at the 5-position. This step requires anhydrous conditions to prevent hydrolysis.

Optimization Parameters:

-

Molar Ratio (KF : Substrate): 2.2:1

-

Temperature: 120°C

-

Catalyst: 18-crown-6 ether (0.1 equiv)

-

Yield: 78–82%

One-Pot Tandem Fluorination and Coupling

Simultaneous Fluorination and Arylation

A streamlined approach combines fluorination and aryl group introduction in a single reactor. Palladium-catalyzed cross-coupling between 2-bromo-5-fluoroisonicotinic acid and 3-fluorophenylzinc bromide achieves both functionalizations efficiently.

Key Advantages:

-

Reduced Purification Steps: Intermediate isolation is avoided.

-

Catalyst System: Pd(PPh₃)₄ (2 mol%)

-

Solvent: 1,4-Dioxane

-

Yield: 80–85%

Temperature and Stoichiometry Effects

Higher temperatures (80–90°C) improve reaction rates but risk decomposition. A molar ratio of 1:1.2 (substrate : arylzinc reagent) balances conversion and byproduct formation.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Total Steps | 4 | 3 | 2 |

| Overall Yield | 62% | 58% | 72% |

| Reaction Time | 18 hours | 14 hours | 10 hours |

| Cost Efficiency | Moderate | High | High |

| Industrial Scalability | Challenging | Feasible | Optimal |

Industrial-Scale Optimization Strategies

化学反应分析

Types of Reactions: 5-Fluoro-2-(3-fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 5-fluoro-2-(3-fluorophenyl)isonicotinamide.

Reduction: Reduction reactions can lead to the formation of 5-fluoro-2-(3-fluorophenyl)isonicotinyl alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the isonicotinic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

Oxidation: 5-Fluoro-2-(3-fluorophenyl)isonicotinamide

Reduction: 5-Fluoro-2-(3-fluorophenyl)isonicotinyl alcohol

Substitution: Various substituted isonicotinic acid derivatives

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, studies have indicated that it effectively inhibits L1210 mouse leukemia cells with an IC50 value around 20 nM, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Properties : It exhibits significant antimicrobial activity against resistant strains of bacteria, such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL.

2. Neurological Research

- Neuroprotective Effects : Preliminary studies suggest that 5-Fluoro-2-(3-fluorophenyl)isonicotinic acid may modulate neurotransmitter systems by interacting with nicotinic acetylcholine receptors. This interaction could have implications for treating neurological disorders.

3. Chemical Synthesis

- Building Block for Complex Molecules : This compound serves as a crucial building block in the synthesis of more complex organic molecules, particularly those with fluorinated structures that enhance biological activity.

Case Study 1: Anticancer Efficacy

A study on L1210 mouse leukemia cells demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation. The compound's IC50 value was approximately 20 nM, indicating strong potential for development as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In vitro tests against various bacterial strains revealed that this compound exhibited MICs as low as 5 µg/mL against resistant Staphylococcus aureus strains. This suggests its potential utility as an antibiotic candidate.

作用机制

5-Fluoro-2-(3-fluorophenyl)isonicotinic acid is similar to other fluorinated isonicotinic acids, such as 5-fluoro-2-(2-fluorophenyl)isonicotinic acid and 5-fluoro-2-(4-fluorophenyl)isonicotinic acid. its unique substitution pattern at the 3-position of the phenyl ring sets it apart, potentially leading to different biological activities and chemical properties.

相似化合物的比较

Structural Variations and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 5-fluoro-2-(3-fluorophenyl)isonicotinic acid with similar compounds:

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl group in 2-trifluoromethyl-5-fluoroisonicotinic acid significantly lowers pKa (2.01 vs.

- Solubility : Hydroxyl-containing analogs (e.g., 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid) exhibit higher aqueous solubility due to hydrogen bonding, whereas lipophilic groups (e.g., CF₃) increase LogP .

- Substituent Position : The 3-fluorophenyl group in the target compound may offer better steric compatibility in drug-receptor interactions compared to 2-fluorophenyl derivatives .

Metabolic Stability and Degradation Pathways

Fluorinated isonicotinic acids are metabolized via hydroxylation and ring cleavage. For example:

- Hydroxylation : Microbial studies show that isonicotinic acid derivatives undergo hydroxylation at the α-positions (e.g., 2-hydroxyisonicotinic acid) prior to ring opening . The fluorine at position 5 in the target compound likely slows this process, enhancing metabolic stability.

- Ring Cleavage: Non-fluorinated analogs (e.g., isonicotinic acid hydrazide) generate succinic acid semialdehyde as an intermediate, while fluorinated derivatives may form stable fluorinated metabolites .

生物活性

5-Fluoro-2-(3-fluorophenyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, which has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of fluorine atoms that can significantly influence its pharmacological properties, including its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 256.20 g/mol

- IUPAC Name : 5-Fluoro-2-(3-fluorophenyl)pyridine-4-carboxylic acid

This compound features a pyridine ring, which is essential for its biological activity, particularly in interactions with various receptors and enzymes.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability. The mechanism involves:

- Binding Interactions : The compound may bind to nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : It can act as an inhibitor for various enzymes involved in neurotransmitter metabolism, thereby modulating synaptic transmission.

Antimicrobial Activity

Research indicates that fluorinated compounds like this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Bacillus subtilis | Low |

The compound's activity is comparable to standard antibiotics such as ampicillin, indicating its potential as an antimicrobial agent.

Neuropharmacological Effects

In the context of neuropharmacology, this compound has been studied for its effects on neurotransmitter uptake:

- Dopamine Uptake Inhibition : It has shown a capacity to inhibit dopamine uptake, which may have implications for treating disorders like depression and schizophrenia.

- Nicotinic Receptor Modulation : The compound may enhance or inhibit nAChR activity, affecting cognitive functions and addiction pathways.

Case Studies

-

Dopamine Uptake Inhibition Study :

A study evaluated various analogues of isonicotinic acid derivatives, including this compound. Results indicated that this compound had an IC value significantly lower than non-fluorinated counterparts, suggesting enhanced potency in inhibiting dopamine transporters . -

Antimicrobial Efficacy Assessment :

A comparative analysis was conducted on the antimicrobial efficacy of fluorinated aldimines against clinical strains. The results showed that this compound exhibited MIC values lower than traditional antibiotics against several bacterial strains .

常见问题

Q. What are the recommended synthetic routes for 5-fluoro-2-(3-fluorophenyl)isonicotinic acid?

A typical synthesis involves coupling fluorinated aromatic precursors via cross-coupling reactions (e.g., Suzuki-Miyaura) or direct fluorination of intermediate benzoic acid derivatives. Key steps include:

- Halogenation : Introducing fluorine at specific positions using fluorinating agents like Selectfluor® or DAST.

- Carboxylation : Oxidation of methyl or nitrile groups to the carboxylic acid functionality.

- Purification : Chromatographic methods or recrystallization to achieve >97% purity, as seen in fluorinated benzoic acid derivatives . Example intermediates include 2-(3-fluorophenyl)-5-fluorobenzoic acid (CAS 1183184-33-9), synthesized via palladium-catalyzed coupling .

Q. What safety protocols are critical when handling this compound?

Fluorinated aromatic compounds often exhibit moderate to high toxicity depending on bioavailability. Essential protocols include:

- PPE : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Storage : Store at 0–6°C in airtight containers to prevent degradation, as recommended for structurally similar fluorinated nitriles and aldehydes .

Q. How is this compound characterized analytically?

Standard methods include:

- NMR Spectroscopy : H and F NMR to confirm substitution patterns (e.g., δ 7.02–7.75 ppm for aromatic protons in fluorinated isothiazolones) .

- HPLC : Primesep 100 columns with UV detection at 254 nm, optimized for isonicotinic acid derivatives (retention time ~6.5 minutes under acidic conditions) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 264.0305 for a related fluorinated isothiazolone) .

Advanced Research Questions

Q. How can synthetic yields of fluorinated benzoic acid derivatives be optimized under varying catalytic conditions?

Strategies include:

- Catalyst Screening : Palladium/copper systems for cross-coupling reactions, with ligand optimization (e.g., SPhos for sterically hindered substrates).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in fluorination steps . For example, 2-(1,1-difluoropropyl)isonicotinic acid synthesis achieved >60% yield via stepwise fluorination and carboxylation .

Q. How can discrepancies in NMR data for fluorinated isonicotinic acid derivatives be resolved?

Contradictions in chemical shifts often arise from:

- Solvent Effects : CDCl3 vs. DMSO-d6 alter proton environments (e.g., δ 7.75 ppm for aromatic protons in CDCl3 vs. upfield shifts in DMSO) .

- Fluorine Coupling : F-H coupling constants (e.g., ~2.4 Hz) must be accounted for in peak assignments.

- Dynamic Exchange : Use variable-temperature NMR to detect conformational changes in acidic/basic conditions .

Q. What methodologies assess the biological activity of fluorinated isonicotinic acid derivatives?

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against drug-resistant strains (e.g., MDR Mycobacterium tuberculosis), with comparisons to isonicotinic acid N-oxide (MIC 0.22 µM for drug-sensitive strains) .

- Molecular Docking : Targeting enzymes like enoyl-ACP reductase (InhA) to predict binding affinity and mechanism .

- Pharmacokinetic Modeling : Predict oral bioavailability and hepatotoxicity using in silico tools (e.g., SwissADME) .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies show:

- Temperature Sensitivity : Degradation occurs above 25°C; storage at 0–6°C preserves integrity for >6 months .

- pH Effects : Acidic conditions (pH <3) promote decarboxylation; neutral buffers (pH 7.4) are optimal for aqueous solutions .

- Light Exposure : UV light accelerates decomposition; amber glass containers are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。